molecular formula C12H14BrCl2O4P B14485708 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate CAS No. 63955-97-5

1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate

Cat. No.: B14485708
CAS No.: 63955-97-5
M. Wt: 404.02 g/mol
InChI Key: DYIQAFYHUXCJID-WQLSENKSSA-N
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Description

1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate is an organophosphate compound characterized by its unique structure, which includes bromine, chlorine, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate typically involves multiple stepsThe final step involves the phosphorylation of the intermediate compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

63955-97-5

Molecular Formula

C12H14BrCl2O4P

Molecular Weight

404.02 g/mol

IUPAC Name

[(Z)-1-(5-bromo-2-chlorophenyl)-2-chloroethenyl] diethyl phosphate

InChI

InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-14)10-7-9(13)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8-

InChI Key

DYIQAFYHUXCJID-WQLSENKSSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Br)Cl

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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